3-acetamido-N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]propanamide
Description
3-acetamido-N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamido group, a cyclohexyl(methyl)amino group, and a pyridinylmethyl group
Properties
IUPAC Name |
3-acetamido-N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14(23)19-12-10-17(24)21-13-15-7-6-11-20-18(15)22(2)16-8-4-3-5-9-16/h6-7,11,16H,3-5,8-10,12-13H2,1-2H3,(H,19,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWQRKXRGBCSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NCC1=C(N=CC=C1)N(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Acetamido Group: This step involves the acylation of an amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Cyclohexyl(methyl)amino Group: This step can be achieved through the reaction of cyclohexylamine with formaldehyde and a secondary amine, followed by reductive amination.
Attachment of the Pyridinylmethyl Group: This step involves the alkylation of a pyridine derivative with a suitable alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or pyridinylmethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or pyridine derivatives.
Scientific Research Applications
3-acetamido-N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetamido-N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-3-aminopropanamide
- Cyclohexylmethylamine
- 3-pyridylmethylamine
Uniqueness
3-acetamido-N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
